

# PF-06840003: A Technical Guide to a Selective IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-06840003 |           |
| Cat. No.:            | B1679684    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs). **PF-06840003** is a potent and highly selective, orally bioavailable small molecule inhibitor of IDO1. This technical guide provides a comprehensive overview of **PF-06840003**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

## Introduction to IDO1 and its Role in Immuno-Oncology

The catabolism of tryptophan is a critical metabolic pathway that regulates immune responses. The enzyme IDO1 is the rate-limiting step in this pathway, converting tryptophan to kynurenine. [1] In the tumor microenvironment, the expression of IDO1 is often upregulated in response to inflammatory stimuli such as interferon-gamma (IFN-y).[1] This increased IDO1 activity leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively suppress effector T cells and enhance the function of immunosuppressive Tregs. [1][2]



The immunosuppressive activity of IDO1 has been implicated as a resistance mechanism to immune checkpoint inhibitors.[2] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, particularly in combination with other immunotherapies.

#### PF-06840003: A Selective IDO1 Inhibitor

**PF-06840003** (also known as EOS200271) is an investigational, orally active small molecule that selectively inhibits the IDO1 enzyme.[3] It is a tryptophan non-competitive, non-heme binding inhibitor, a characteristic that distinguishes it from many other IDO1 inhibitors.[2] Preclinical studies have demonstrated its ability to reverse IDO1-induced T-cell anergy in vitro and to inhibit tumor growth in multiple syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors.[2][4] Notably, **PF-06840003** is also brain-penetrant, suggesting its potential for treating central nervous system (CNS) malignancies.[5]

### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **PF-06840003**, providing a basis for comparison and evaluation.

Table 1: In Vitro Inhibitory Activity of PF-06840003

| Assay Type                                            | Target | Species       | IC50 (μM) | Reference |
|-------------------------------------------------------|--------|---------------|-----------|-----------|
| Enzymatic Assay                                       | IDO1   | Human (hIDO1) | 0.41      | [3]       |
| Enzymatic Assay                                       | IDO1   | Dog (dIDO1)   | 0.59      | [3]       |
| Enzymatic Assay                                       | IDO1   | Mouse (mIDO1) | 1.5       | [3]       |
| Cellular Assay<br>(HeLa)                              | IDO1   | Human         | 1.8       | [3]       |
| Cellular Assay<br>(LPS/IFNy-<br>stimulated THP-<br>1) | IDO1   | Human         | 1.7       | [3]       |

Table 2: Preclinical Pharmacokinetics of **PF-06840003** 



| Species           | Route of<br>Administration | Key Findings              | Reference |
|-------------------|----------------------------|---------------------------|-----------|
| Mouse             | Oral                       | Low to moderate clearance | [4]       |
| Rat               | Not Specified              | Good CNS<br>penetration   | [4]       |
| Human (predicted) | Oral                       | t1/2 of 16-19 hours       | [3]       |

Table 3: In Vivo Efficacy of PF-06840003

| Mouse Model                                         | Treatment                                                                                         | Key Findings                                                             | Reference |
|-----------------------------------------------------|---------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| Syngeneic Tumor<br>Models (unspecified)             | Monotherapy and combination with checkpoint inhibitors                                            | >80% reduction in intratumoral kynurenine levels; inhibited tumor growth | [2][4]    |
| GL261 Murine Glioma<br>Model                        | Combination with PD-<br>1/PD-L1 blockade,<br>CTLA-4 inhibition,<br>radiation, and<br>temozolomide | Synergistic anti-tumor<br>effect                                         | [5][7]    |
| Pan02, B16-F10,<br>CT26, MC38, 4T1,<br>Renca Models | Monotherapy                                                                                       | Significant antitumor activity                                           | [4]       |
| CT26 Model                                          | Combination with anti-<br>PD-L1 mAb                                                               | Very good synergy                                                        | [4]       |

Table 4: Clinical Pharmacokinetics of **PF-06840003** (in patients with recurrent malignant glioma)



| Dose                                | Tmax (hr) | t1/2 (hr) | CSF-to-Plasma<br>Ratio | Reference |
|-------------------------------------|-----------|-----------|------------------------|-----------|
| Single Oral Dose<br>(Cycle 1 Day 1) | 1.5 - 3.0 | 2 - 4     | 1.00                   | [2][8]    |
| 500 mg BID                          | -         | -         | -                      | [2][8]    |

# Signaling Pathways and Experimental Workflows IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system.



Click to download full resolution via product page

IDO1 Signaling Pathway and Inhibition by PF-06840003

### **Experimental Workflow for Preclinical Evaluation**

The preclinical assessment of an IDO1 inhibitor like **PF-06840003** typically follows a structured workflow, from initial enzymatic and cellular screening to in vivo efficacy studies.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 7. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-06840003: A Technical Guide to a Selective IDO1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679684#pf-06840003-as-a-selective-ido1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com